![molecular formula C19H18N6O B13363066 N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-pyridinyl)-1H-pyrazole-5-carboxamide](/img/structure/B13363066.png)
N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-pyridinyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-pyridinyl)-1H-pyrazole-5-carboxamide is a complex organic compound that features a benzimidazole moiety, a pyridine ring, and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-pyridinyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the propyl chain and the pyridine ring. The final step involves the formation of the pyrazole ring and the carboxamide group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-pyridinyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-pyridinyl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-pyridinyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole derivatives: Known for their broad spectrum of biological activities.
Pyridine-containing compounds: Widely used in medicinal chemistry for their pharmacological properties.
Pyrazole derivatives: Studied for their anti-inflammatory and anticancer effects.
Uniqueness
N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-pyridinyl)-1H-pyrazole-5-carboxamide is unique due to its combination of three different heterocyclic rings, which may confer distinct biological activities and therapeutic potential compared to other compounds with only one or two of these rings.
Propiedades
Fórmula molecular |
C19H18N6O |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
N-[3-(1H-benzimidazol-2-yl)propyl]-3-pyridin-4-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H18N6O/c26-19(17-12-16(24-25-17)13-7-10-20-11-8-13)21-9-3-6-18-22-14-4-1-2-5-15(14)23-18/h1-2,4-5,7-8,10-12H,3,6,9H2,(H,21,26)(H,22,23)(H,24,25) |
Clave InChI |
KYIRJJVJGPJKAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)CCCNC(=O)C3=CC(=NN3)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(2-Methyl-3-furyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362999.png)
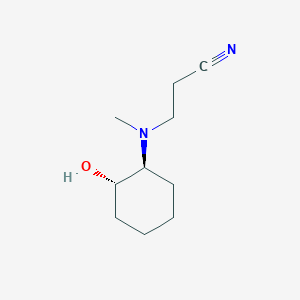
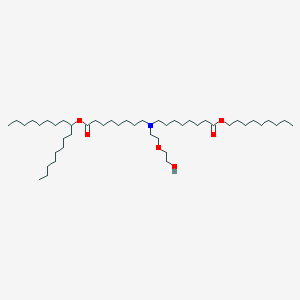
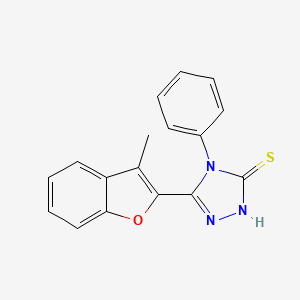


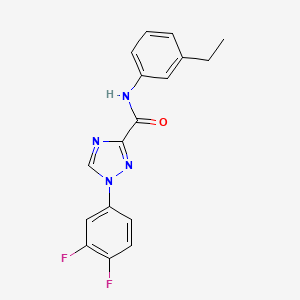
![1-(3-chlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363043.png)
![6-(3,4-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363046.png)
![1',1''-Dimethyl-5-fluoro-3'-(2-thienyl)-3''-(2-thienylmethylene)-1,2-dihydro-dispiro[indole-3,5'-pyrrolidine-4',5''-piperidine]-2,4''-dione](/img/structure/B13363047.png)
![methyl 4-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate](/img/structure/B13363048.png)
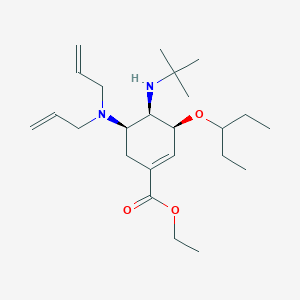
![1-(2-pyridinyl)-N-[2-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B13363051.png)
